molecular formula C24H17F4N3O4 B10933344 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10933344
M. Wt: 487.4 g/mol
InChI Key: UDDDKPFQMBTBRF-UHFFFAOYSA-N
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Description

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole typically involves multiple steps. One common method includes the reaction of 3,5-bis(trifluoromethyl)acetophenone with 4-hydrazinobenzoic acid to form a hydrazone intermediate. This intermediate is then reacted with the Vilsmeier-Haack reagent to produce the pyrazole aldehyde

Chemical Reactions Analysis

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition: The nitro group can participate in addition reactions with nucleophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole involves its interaction with specific molecular targets. The difluoromethoxy groups and the nitrobenzyl group contribute to its binding affinity and selectivity towards these targets. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3,5-bis[4-(difluoromethoxy)phenyl]-1-(3-nitrobenzyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H17F4N3O4

Molecular Weight

487.4 g/mol

IUPAC Name

3,5-bis[4-(difluoromethoxy)phenyl]-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H17F4N3O4/c25-23(26)34-19-8-4-16(5-9-19)21-13-22(17-6-10-20(11-7-17)35-24(27)28)30(29-21)14-15-2-1-3-18(12-15)31(32)33/h1-13,23-24H,14H2

InChI Key

UDDDKPFQMBTBRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C(=CC(=N2)C3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)OC(F)F

Origin of Product

United States

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